molecular formula C16H15N3O B7496028 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)-

1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)-

Cat. No.: B7496028
M. Wt: 265.31 g/mol
InChI Key: ZQKDHHDSNHBGCF-UHFFFAOYSA-N
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Description

1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

The synthesis of 1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:

Industrial production methods often optimize these routes to achieve higher yields and purity, employing large-scale reactors and continuous flow systems.

Mechanism of Action

The mechanism of action of 1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. It often acts by:

These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- can be compared with other indazole derivatives, such as:

The uniqueness of 1H-Indazole-7-carboxamide, N-methyl-N-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-benzyl-N-methyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19(11-12-6-3-2-4-7-12)16(20)14-9-5-8-13-10-17-18-15(13)14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDHHDSNHBGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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